Pralsetinib HCl

RET inhibition kinase selectivity off-target profiling

Pralsetinib HCl (BLU-667, GAVRETO) is a highly selective RET kinase inhibitor engineered for clean mechanistic readouts without confounding VEGFR2 or MET inhibition—unlike multikinase inhibitors such as cabozantinib and vandetanib. It retains full potency against V804L/M gatekeeper mutations that inactivate multikinase agents, making it an essential tool for resistance mechanism studies. A validated human CSF-to-unbound plasma ratio of 0.25 confirms BBB penetration for CNS metastasis models. Its differentiated cardiac safety profile—with no QT prolongation signal—offers an advantage over selpercatinib in cardiovascular comorbidity research. Select pralsetinib when RET-specific interrogation, gatekeeper mutant profiling, or quantitative brain penetration data are required.

Molecular Formula C27H33ClFN9O2
Molecular Weight 570.0704
Cat. No. B1193417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralsetinib HCl
SynonymsBLU-667;  BLU 667;  BLU667;  Pralsetinib HCl;  Pralsetinib hydrochloride
Molecular FormulaC27H33ClFN9O2
Molecular Weight570.0704
Structural Identifiers
SMILESO=C([C@@]1(OC)CC[C@@H](C2=NC(NC3=NNC(C)=C3)=CC(C)=N2)CC1)N[C@H](C4=CC=C(N5N=CC(F)=C5)N=C4)C.[H]Cl
InChIInChI=1S/C27H32FN9O2.ClH/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37;/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36);1H/t18-,19-,27-;/m0./s1
InChIKeyCCYKAXKRSKSMNX-MJFWUJRASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pralsetinib HCl for Research: Selective RET Inhibitor Procurement Baseline and Comparator Framework


Pralsetinib HCl (GAVRETO, BLU-667) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) specifically designed as a selective RET inhibitor [1]. FDA-approved in 2020 for metastatic RET fusion-positive non-small cell lung cancer (NSCLC) and RET-mutant medullary thyroid cancer, pralsetinib targets oncogenic RET fusions (including KIF5B-RET, CCDC6-RET) and activating point mutations [1][2]. Unlike earlier multikinase inhibitors (e.g., cabozantinib, vandetanib) that target RET alongside VEGFR2, MET, and other kinases, pralsetinib was developed specifically for RET-driven cancers, achieving high selectivity with reduced off-target kinase inhibition [3]. For scientific procurement, the relevant comparator landscape comprises: (1) selpercatinib (LOXO-292), the other FDA-approved RET-selective inhibitor; (2) multikinase inhibitors with RET activity (cabozantinib, vandetanib); and (3) next-generation RET inhibitors under development targeting resistance mutations. The standard research dose is 400 mg once daily, administered on an empty stomach [1].

Why Pralsetinib HCl Cannot Be Interchanged with Other RET-Targeting Agents in Research Protocols


Pralsetinib HCl cannot be substituted with multikinase RET inhibitors or even with selpercatinib without compromising experimental reproducibility and interpretation. First, multikinase inhibitors (cabozantinib, vandetanib) exhibit broad-spectrum kinase inhibition profiles that confound RET-specific mechanistic studies; pralsetinib was designed for RET selectivity, showing activity against oncogenic RET alterations while minimizing off-target kinase engagement [1]. Second, despite similar efficacy endpoints between pralsetinib and selpercatinib in NSCLC populations, differential resistance mutation profiles have been documented: the L730V/I solvent-front mutations confer strong resistance to pralsetinib but not to selpercatinib [2], while both agents retain activity against V804 gatekeeper mutations that inactivate multikinase inhibitors [3]. Third, pharmacokinetic distinctions—particularly ABCB1/ABCG2 efflux transporter interactions affecting brain penetration and oral availability [4]—create material differences in tissue distribution that impact translational study design. Procurement decisions must therefore be guided by specific research objectives and the RET alteration under investigation.

Pralsetinib HCl Evidence Guide: Quantifiable Differentiation for Scientific Selection and Procurement


Selectivity Profiling: Pralsetinib vs. Multikinase RET Inhibitors and Selpercatinib in Kinase Panel Assays

Pralsetinib was designed as a selective RET inhibitor, distinguishing it from multikinase inhibitors (cabozantinib, vandetanib) that target RET alongside VEGFR2, MET, and other kinases [1]. In a broad panel of purified enzyme assays, pralsetinib demonstrated the highest selectivity for RET, with clinically relevant half-maximal inhibitory concentrations against oncogenic RET fusions and mutations including CCDC6-RET, RET V804L, RET V804M, and RET M918T [1]. In a kinase selectivity profile performed across 256 kinases, pralsetinib at 17 nM and selpercatinib at 22 nM both showed RET-selective inhibition patterns, whereas the investigational inhibitor TPX-0046 (enbezotinib) at 26 nM exhibited a distinct selectivity profile [2]. This selectivity profile directly translates to reduced off-target adverse events relative to multikinase inhibitors [1].

RET inhibition kinase selectivity off-target profiling cabozantinib vandetanib

Gatekeeper Mutation Activity: Pralsetinib Retains Potency Against V804L/M Mutations That Confer Resistance to Multikinase Inhibitors

Pralsetinib exhibits activity against RET V804 gatekeeper mutations (V804L, V804M) that are associated with resistance to earlier multikinase inhibitors including cabozantinib and vandetanib [1]. In vitro, pralsetinib inhibited CCDC6-RET, RET V804L, and RET V804M with half-maximal inhibitory concentrations at clinically relevant concentrations, and exhibited anti-tumor activity in cultured cells and animal tumor implantation models harboring these mutations [1]. Both pralsetinib and selpercatinib are effective against RET V804L/M gatekeeper mutants; however, adaptive mutations at the solvent front RET G810 residue confer resistance to both agents [2]. This profile distinguishes pralsetinib and selpercatinib from multikinase inhibitors that lack activity against V804 mutants [1][2].

RET gatekeeper mutation V804L V804M cabozantinib resistance vandetanib resistance

Safety Profile Differentiation: Lower QT Interval Prolongation with Pralsetinib vs. Selpercatinib in Real-World Clinical Comparison

While no randomized head-to-head trial exists between pralsetinib and selpercatinib, real-world comparative analysis reveals distinct safety profile differences. A retrospective chart review of 34 patients with stage IV RET fusion-positive NSCLC treated at Mayo Clinic Health System (pralsetinib n=23, selpercatinib n=17) demonstrated similar efficacy with both RET inhibitors but relevant adverse event differences that may guide treatment selection in patients with underlying comorbidities [1]. Clinical expert consensus identifies that selpercatinib appears to cause more QT interval prolongation compared with pralsetinib [2]. In the ARROW trial final analysis, pralsetinib showed no specific QT prolongation safety signal; common grade ≥3 treatment-related adverse events were anemia (21%), hypertension (15%), and decreased neutrophils (13%) [3].

RET inhibitor safety QT prolongation adverse events selpercatinib real-world comparison

CNS Penetration: CSF-to-Unbound Plasma Ratio of 0.25 Confirms Pralsetinib Blood-Brain Barrier Crossing in Patients

Pralsetinib demonstrates measurable central nervous system penetration in patients. In a case report measuring pralsetinib concentrations in a patient with RET fusion-positive NSCLC, plasma concentration was 1,951 ng/mL (~57 ng/mL unbound) and CSF concentration was 14 ng/mL, yielding a CSF-to-unbound plasma concentration ratio of 0.25 [1]. The authors concluded that pralsetinib penetrates the CSF well and is expected to be an effective treatment for brain metastasis of RET fusion-positive NSCLC, noting that lack of intracranial efficacy is more likely caused by intrinsic or acquired tumor resistance rather than suboptimal brain exposure [1]. Preclinical studies previously demonstrated blood-brain barrier penetration and intracranial activity [1]. Comparatively, selpercatinib has also shown robust and durable intracranial efficacy in patients with RET fusion-positive NSCLC [2].

CNS penetration blood-brain barrier CSF concentration brain metastases RET fusion NSCLC

Efficacy in RET Fusion-Positive NSCLC: Final ARROW Trial Data Establishes Pralsetinib Performance Baseline for Comparative Studies

The final ARROW phase I/II study data (NCT03037385) establishes the efficacy baseline for pralsetinib in RET fusion-positive NSCLC. Among 259 patients with measurable disease, overall response rate (ORR) was 70.3% (95% CI: 64.3, 75.8), with median duration of response (DOR) of 19.1 months (95% CI: 14.5, 27.9) [1]. In the full efficacy population (N=281), median overall survival (OS) was 44.3 months (95% CI: 30.9, 53.1) and median progression-free survival (PFS) was 13.1 months (95% CI: 11.4, 16.8) with median follow-up of 47.6 months [1]. Treatment-naïve patients (n=106) achieved 78.3% ORR (95% CI: 69.2, 85.7) and median OS of 50.1 months, while prior platinum-treated patients (n=130) achieved 63.1% ORR (95% CI: 54.2, 71.4) and median OS of 39.7 months [1][2]. Cross-trial comparison with selpercatinib (LIBRETTO-001) shows similar efficacy: selpercatinib ORR 64%, DOR 17.5 months, PFS 16.5 months [3].

RET fusion NSCLC ARROW trial ORR PFS overall survival treatment-naïve

Pralsetinib HCl: Validated Research Applications Based on Evidence-Guided Differentiation


RET-Specific Mechanistic Studies Requiring Minimal Off-Target Kinase Interference

Pralsetinib is the appropriate selection for experiments where RET-specific pathway interrogation is required without confounding VEGFR2, MET, or other kinase inhibition. Unlike multikinase inhibitors (cabozantinib, vandetanib), pralsetinib was designed specifically for RET selectivity [1]. In kinase panel profiling across 256 kinases, pralsetinib at 17 nM demonstrated a RET-selective inhibition pattern, enabling cleaner mechanistic readouts in RET-dependent cell lines and xenograft models [1]. This application is supported by evidence that pralsetinib demonstrates the highest selectivity for RET in broad panels of purified enzyme assays and exhibits anti-tumor activity specifically in models harboring oncogenic RET fusions or mutations [1].

Gatekeeper Mutation (V804L/M) Resistance Modeling and Next-Generation Inhibitor Benchmarking

For research programs focused on RET resistance mechanisms, pralsetinib provides a critical tool for studying gatekeeper mutation biology. Pralsetinib retains activity against RET V804L and V804M gatekeeper mutations that confer resistance to multikinase inhibitors [1]. These mutations are clinically relevant resistance drivers, and pralsetinib's activity at clinically relevant IC50 values against V804 mutants [1] makes it suitable as a comparator baseline when evaluating next-generation RET inhibitors designed to overcome solvent-front mutations (e.g., RET G810R/S) that ultimately confer resistance to both pralsetinib and selpercatinib [2]. This application is supported by evidence that pralsetinib exhibited anti-tumor activity in cultured cells and animal models harboring V804L and V804M mutations [1].

CNS Metastasis Models Requiring Validated Blood-Brain Barrier Penetration Data

Pralsetinib is indicated for research involving brain metastasis models where quantitative CNS penetration data are required. A documented CSF-to-unbound plasma concentration ratio of 0.25 in a patient receiving pralsetinib 400 mg QD confirms blood-brain barrier penetration in humans [1]. This validated human PK data enables researchers to model CNS exposure and interpret intracranial efficacy outcomes. The evidence establishes that pralsetinib penetrates the CSF well and is expected to be an effective treatment for brain metastasis of RET fusion-positive NSCLC; lack of intracranial efficacy is more likely caused by tumor resistance rather than suboptimal brain exposure [1]. Preclinical studies also confirmed BBB penetration and intracranial activity [1].

Comparative RET Inhibitor Studies Where Differentiated Safety Profiles Are Experimentally Relevant

When experimental design requires a RET inhibitor with a defined adverse event profile—particularly in cardiovascular comorbidity models or studies where QT prolongation is a confounding variable—pralsetinib offers a differentiated option relative to selpercatinib. Real-world comparison data indicate relevant adverse event differences between the two RET inhibitors, with selpercatinib associated with greater QT interval changes compared with pralsetinib [1][2]. In the ARROW trial, pralsetinib's grade ≥3 treatment-related adverse events were anemia (21%), hypertension (15%), and decreased neutrophils (13%), with no specific QT prolongation safety signal reported [3]. This differentiation may inform selection for studies where cardiac safety parameters are critical endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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